

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of KW-2450

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Compound of Interest		
Compound Name:	KW-2450 free base	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available data on the pharmacokinetics and bioavailability of KW-2450. It is intended for informational purposes for a scientific audience. A comprehensive pharmacokinetic profile of KW-2450 is not available in the public domain, and this guide is therefore limited by the available data. Further clinical development of KW-2450 was terminated due to anticipated difficulty in patient enrollment for a proposed Phase II study.

Introduction

KW-2450 is an orally active, small molecule, dual tyrosine kinase inhibitor that targets the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is often overexpressed or excessively activated in a variety of solid tumors, making it a target for cancer therapy. This guide provides a detailed overview of the known pharmacokinetic and bioavailability data for KW-2450 from preclinical and early-phase clinical studies.

In Vitro Activity

KW-2450 has demonstrated potent inhibitory activity against both IGF-1R and IR kinases in vitro.



Target Kinase	IC50 (nmol/L)
IGF-1R	7.39[1]
IR	5.64[1]

Table 1: In Vitro Inhibitory Activity of KW-2450

In addition to its primary targets, KW-2450 has shown inhibitory activity against other protein tyrosine kinases at a concentration of 100 nmol/L, including FAK, FLT1, FLT3, JAK2, KDR, TRKA, and Aurora A.[1]

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in a murine colon carcinoma xenograft model (HT-29/GFP) have provided some insights into the in vivo activity and pharmacodynamics of KW-2450.

Animal Model	Dose	Activity
Murine HT-29/GFP colon carcinoma xenograft	40 mg/kg	Modest growth inhibitory activity and inhibition of IGF-1-induced signal transduction.[1]

Table 2: Preclinical In Vivo Activity of KW-2450

A preclinical pharmacokinetic/pharmacodynamic study in a human colon cancer HT-29/GFP xenograft model showed that a single oral administration of KW-2450 at doses of 10 to 80 mg/kg resulted in the inhibition of phosphorylation of IGF-1R and its downstream signaling protein AKT in tumor tissue. This inhibition correlated with increasing plasma concentrations of KW-2450, peaking at 2 hours post-administration.

Clinical Pharmacokinetics

A Phase I, open-label, sequential, ascending, multi-dose study was conducted in 13 patients with advanced solid tumors to evaluate the safety, tolerability, and pharmacokinetics of KW-



2450.

Human Pharmacokinetic Parameters

The study determined the following pharmacokinetic parameters for KW-2450:

Parameter	Value	Dose Level
Half-life (t1/2)	~10-13 hours	37.5 mg/day and 50 mg/day[3]
Maximum Concentration (Cmax)	~2.4-3 μg/mL	37.5 mg/day and 50 mg/day[3]

Table 3: Human Pharmacokinetic Parameters of KW-2450

The observed Cmax was well above the IC50 for IGF-1R/IR inhibition, and the half-life of 10-13 hours suggests that KW-2450 is suitable for once-daily dosing.[3]

Note on Bioavailability: While the rapid oral absorption of KW-2450 has been noted, specific data on its absolute bioavailability in humans is not publicly available.[3]

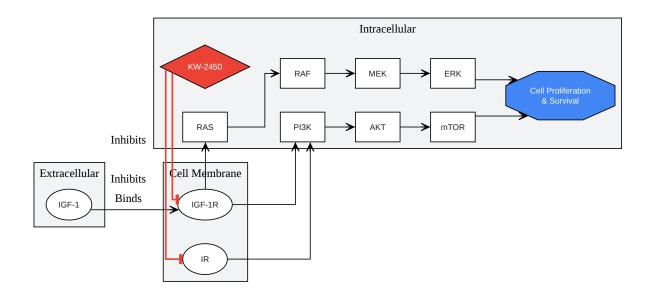
Experimental Protocols Phase I Clinical Trial Methodology

- Study Design: Open-label, sequential, ascending, multi-dose, Phase I study.[3]
- Patient Population: 13 patients with previously treated advanced solid tumors.[3]
- Dosing Regimen: KW-2450 was administered orally, once daily for 28 days, followed by a 1-week observation period, and then a continuous daily schedule. Two dose levels were evaluated: 50 mg/day and 37.5 mg/day.[3]
- Pharmacokinetic Sampling: Plasma and serum samples were collected on Days 1, 2, 8, 15,
 22, 28, and 29 for pharmacokinetic analysis.[3]

Signaling Pathway and Experimental Workflow Visualizations



IGF-1R Signaling Pathway Inhibition by KW-2450

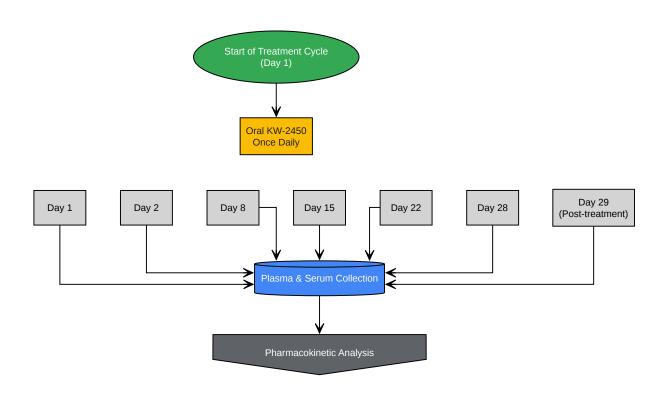


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Caption: IGF-1R and IR signaling pathway and the inhibitory action of KW-2450.

Phase I Clinical Trial Pharmacokinetic Sampling Workflow





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Caption: Workflow for pharmacokinetic sample collection in the Phase I trial of KW-2450.

Summary and Conclusion

The available data indicates that KW-2450 is a potent oral inhibitor of IGF-1R and IR with a pharmacokinetic profile suitable for once-daily dosing. The half-life is approximately 10-13 hours, and peak plasma concentrations achieved in the Phase I study were sufficient to inhibit the target kinases.[3] However, a significant gap in knowledge exists regarding several key pharmacokinetic parameters, including absolute bioavailability, the effect of food on absorption, plasma protein binding, and the detailed metabolism and excretion pathways. The termination of further clinical development of KW-2450 suggests that this information may not become publicly available. This guide represents a comprehensive summary of the currently accessible scientific literature on the pharmacokinetics and bioavailability of KW-2450.



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